[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate
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Overview
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes an indole moiety, a phenyl group, and a carbamate functional group.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
It is known that carbamates, which this compound is a part of, can be installed and removed under relatively mild conditions . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Action Environment
It is known that the electrochemical decarboxylation of α-imino-oxy acids, which this compound is a part of, can be accomplished under exogenous-oxidant- and metal-free conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of certain environmental factors.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it might interact with certain enzymes and proteins . The nature of these interactions could be through binding or inhibition, influencing the function of these biomolecules.
Cellular Effects
It is plausible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to investigate any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-oxo-1-phenylindole with ethyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or indole derivatives.
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate
- [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate
Uniqueness
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is unique due to its specific structural features, such as the presence of an indole moiety and a carbamate group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-18-17(22)23-19-15-13-10-6-7-11-14(13)20(16(15)21)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,22)/b19-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWGPJFFHTBTR-CYVLTUHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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